molecular formula C9H8N2O2 B3351993 3-(Hydroxymethyl)quinoxalin-2(1H)-one CAS No. 41242-95-9

3-(Hydroxymethyl)quinoxalin-2(1H)-one

Cat. No.: B3351993
CAS No.: 41242-95-9
M. Wt: 176.17 g/mol
InChI Key: QLVSLJAXURJSAR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)quinoxalin-2(1H)-one (CAS 41242-95-9) is a high-value quinoxalinone derivative serving as a versatile synthetic building block in organic and medicinal chemistry research. The quinoxalin-2(1H)-one scaffold is a privileged structure found in numerous compounds with significant biological activities . This compound features a reactive hydroxymethyl group at the C3 position, making it a pivotal intermediate for the construction of more complex molecules via further functionalization . Researchers utilize this compound primarily as a precursor for the development of novel bioactive agents. Its core structure is a key motif in drug discovery, with derivatives demonstrating a wide range of pharmacological properties, including potential as antibacterial , anticancer , and enzyme inhibitory agents . The molecule can be readily functionalized at the hydroxymethyl group to create diverse Schiff bases and other derivatives for structure-activity relationship (SAR) studies . The direct C-H functionalization of the quinoxalinone core, a prominent research area, allows for the efficient synthesis of C3-substituted quinoxalinones, highlighting the strategic importance of this scaffold for discovering new lead compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(hydroxymethyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,12H,5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVSLJAXURJSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635264
Record name 3-(Hydroxymethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41242-95-9
Record name 3-(Hydroxymethyl)-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41242-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the 3-position. One common method is the visible-light-promoted direct C3 alkylation using unactivated alkyl iodides as alkylation reagents . This reaction occurs under metal- and external photocatalyst-free conditions, making it an environmentally benign approach.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition from laboratory-scale synthesis to industrial production would likely involve optimizing reaction conditions for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)quinoxalin-2(1H)-one

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Various substituted quinoxalin-2(1H)-one derivatives

Scientific Research Applications

Scientific Research Applications

3-(Hydroxymethyl)quinoxalin-2(1H)-one has a wide range of applications in scientific research:

Chemistry

  • Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its hydroxymethyl group enhances reactivity, allowing for further chemical modifications.
  • Coordination Chemistry: The compound can act as a ligand in coordination complexes, facilitating the study of metal interactions.

Biology

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity by inhibiting enzymes involved in bacterial cell wall synthesis .
  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes, making it a candidate for therapeutic applications against diseases caused by microbial infections .

Medicine

  • Therapeutic Potential: Investigations into its anticancer properties have revealed that this compound may inhibit cancer cell proliferation through multiple molecular mechanisms, including targeting key signaling pathways involved in tumor growth .
  • Drug Development: It is being explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases .

Industry

  • Material Development: The compound is utilized in the development of new materials, particularly in pharmaceuticals where it serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs) .
  • Catalysis: Its properties make it suitable for use as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth through enzyme inhibition mechanisms.
Anticancer PropertiesShowed potential in inhibiting cancer cell lines with minimal toxicity to normal cells.
Enzyme InhibitionIdentified as an effective inhibitor of COX-2 and LDHA enzymes, relevant for cancer therapy.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity. The quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological and physicochemical properties of quinoxalin-2(1H)-one derivatives are highly dependent on the substituent at C3. Key analogs include:

C3 Substituent Example Compound Key Properties
Hydroxymethyl (-CH₂OH) 3-(Hydroxymethyl)quinoxalin-2(1H)-one Enhanced polarity, potential for H-bonding; may improve solubility
Aryl (e.g., -Ph) 3-Phenylquinoxalin-2(1H)-one Electron-withdrawing; used in CFTR activators (e.g., compound 3c: 70% yield)
Pyrazolyl 3-(5-Oxo-3-phenylpyrazol-1-yl)quinoxalin-2(1H)-one Antimicrobial activity (MIC: 7.8 µg/mL)
Indolyl 3-(Indol-2-yl)quinoxalin-2(1H)-one Electrochemically synthesized (97% yield); catalyst-free method
Acyl C3-Acylated derivatives via radical processes Broad substrate tolerance; radical-mediated acylation
Benzimidazolyl 3-Benzimidazoylquinoxalin-2(1H)-one Synthesized via Kornblum oxidation (quantitative yield)

Physicochemical Properties

  • Solubility : The hydroxymethyl group likely improves aqueous solubility compared to hydrophobic aryl or alkyl substituents .
  • Stability : Acylated derivatives may exhibit lower stability under acidic conditions due to ester hydrolysis, whereas hydroxymethyl groups are less prone to degradation.

Biological Activity

3-(Hydroxymethyl)quinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

This compound is a derivative of quinoxaline, characterized by the presence of a hydroxymethyl group at the 3-position. The synthesis of this compound typically involves the reaction of quinoxalin-2(1H)-one with formaldehyde or related aldehydes under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity, including multi-component reactions that incorporate other functional groups to improve biological activity.

Antibacterial Activity

Quinoxaline derivatives, including this compound, have demonstrated notable antibacterial properties. According to a study that evaluated various quinoxaline derivatives, compounds containing the quinoxalin-2(1H)-one scaffold exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. A study focused on quinoxaline derivatives showed that compounds similar in structure exhibited antiproliferative effects against various cancer cell lines, including colorectal cancer cells . The observed mechanisms include the inhibition of topoisomerase II and DNA intercalation, which are critical for cancer cell proliferation.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with disease processes. For instance, in vitro studies have demonstrated that certain quinoxaline derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. The inhibition efficiency varied among different derivatives, with some showing promising results .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at different positions on the quinoxaline ring can significantly influence its pharmacological properties. For example, substituents at the 4-position have been shown to enhance antibacterial activity while others may improve anticancer efficacy .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of a series of quinoxaline derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation, researchers tested various quinoxaline derivatives against human colorectal cancer cell lines. The study found that this compound demonstrated an IC50 value of 15 µM, indicating significant antiproliferative effects comparable to established chemotherapeutics .

Q & A

Q. What experimental controls are critical in visible-light-driven alkylation studies?

  • Methodological Answer : Include dark controls to confirm photo-dependence and radical traps (e.g., TEMPO) to verify radical pathways. For alkyl-NHP esters, monitor decarboxylation via 19F^{19}F-NMR or HPLC. Ensure reproducibility by standardizing light intensity (e.g., 30 W blue LEDs) and reaction vessel geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)quinoxalin-2(1H)-one
Reactant of Route 2
3-(Hydroxymethyl)quinoxalin-2(1H)-one

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